5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14ClNO4S2 and its molecular weight is 359.84. The purity is usually 95%.
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Scientific Research Applications
Ocular Hypotensive Activity
A significant application of similar sulfonamide derivatives is in the development of topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Studies on benzo[b]thiophene-2-sulfonamide derivatives have identified compounds with potent ocular hypotensive activity, suggesting their utility in clinical evaluations for glaucoma treatment (Graham et al., 1989). Further research has explored new isomeric classes of these inhibitors, optimizing their properties for enhanced efficacy (Prugh et al., 1991).
Antimicrobial and Antiviral Activity
Sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, including bacteria and Mycobacterium species. Notably, these compounds have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012). Moreover, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit antiviral activity, specifically against the tobacco mosaic virus, indicating their potential in antiviral therapy (Chen et al., 2010).
Corrosion Inhibition
In the field of materials science, certain sulfonamide compounds have been tested as corrosion inhibitors for mild steel in acidic media. These studies demonstrate the compounds' effectiveness in reducing corrosion, which can be attributed to their ability to form a protective film on the metal surface, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).
Antioxidant Properties
The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, which share a structural similarity with the compound , has been extensively studied. These compounds demonstrate significant antioxidant capacity, which is enhanced with chalcogen substitution, providing insight into the design of potent antioxidant agents (Malmström et al., 2001).
Carbonic Anhydrase Inhibition for Antitumor Activity
Halogenated sulfonamides have been investigated for their inhibition of the tumor-associated carbonic anhydrase IX isozyme. These studies have identified potent inhibitors with implications for antitumor therapy, underscoring the therapeutic potential of sulfonamide derivatives in cancer treatment (Ilies et al., 2003).
Mechanism of Action
Target of action
Benzofuran derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Sulfonamides, on the other hand, are often used as antibiotics that inhibit the growth of bacteria by interfering with their ability to synthesize folic acid .
Mode of action
Benzofuran derivatives interact with various targets depending on their specific structures and functional groups . Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Benzofuran and sulfonamide derivatives can have varying pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c15-13-3-4-14(21-13)22(18,19)16-8-11(17)9-1-2-12-10(7-9)5-6-20-12/h1-4,7,11,16-17H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSNCMTVTPNKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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